molecular formula C22H25NO3 B14159335 [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate CAS No. 6554-21-8

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate

Cat. No.: B14159335
CAS No.: 6554-21-8
M. Wt: 351.4 g/mol
InChI Key: YOFURCDZIRANPY-UHFFFAOYSA-N
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Description

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzylpiperidine moiety and a methylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate typically involves the following steps:

    Formation of the Benzylpiperidine Moiety: This can be achieved by reacting piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.

    Esterification Reaction: The 4-benzylpiperidine is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Esterification: Utilizing continuous flow reactors to enhance the efficiency and yield of the esterification process.

    Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylpiperidine derivatives.

Scientific Research Applications

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate involves:

    Molecular Targets: It may interact with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] benzoate
  • [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 4-methylbenzoate
  • [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3-methylbenzoate

Uniqueness

[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate: is unique due to its specific ester linkage and the presence of the 2-methylbenzoate group, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

6554-21-8

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate

InChI

InChI=1S/C22H25NO3/c1-17-7-5-6-10-20(17)22(25)26-16-21(24)23-13-11-19(12-14-23)15-18-8-3-2-4-9-18/h2-10,19H,11-16H2,1H3

InChI Key

YOFURCDZIRANPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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